

Application Notes and Protocols for Studying Bacterial Iron Homeostasis Using Enterobactin

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Compound of Interest

Compound Name: *Enterobactin*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is a critical nutrient for the vast majority of bacteria, serving as a cofactor in essential cellular processes like DNA synthesis and electron transport[1]. However, in host environments, iron is often tightly sequestered by proteins such as transferrin and lactoferrin, making it largely inaccessible[1]. To overcome this limitation, many Gram-negative bacteria, including *Escherichia coli* and *Salmonella enterica*, synthesize and secrete high-affinity iron chelators called siderophores.

Enterobactin is the most potent siderophore known, possessing an extraordinary affinity for ferric iron (Fe^{3+}) with a binding constant of $K = 10^{52} \text{ M}^{-1}$ [2]. It scavenges iron from the extracellular environment, including from host iron-binding proteins[1]. The resulting ferric-**enterobactin** complex is then recognized by specific bacterial receptors and transported into the cell. The study of the **enterobactin** system—its synthesis, transport, and regulation—is fundamental to understanding bacterial iron homeostasis, pathogenesis, and for identifying novel antimicrobial targets.

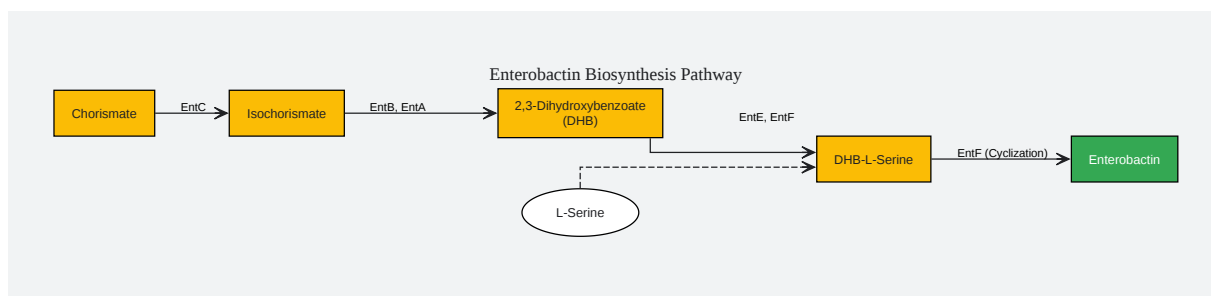
Section 1: Key Pathways in the Enterobactin System

The **enterobactin** system can be understood through three interconnected processes: its biosynthesis, its uptake, and the intricate regulatory network that controls these events in response to iron availability.

Enterobactin Biosynthesis Pathway

Enterobactin is synthesized from the precursor chorismate, derived from the shikimate pathway. The synthesis is carried out by a series of enzymes encoded by the ent gene cluster (entA-F)[1][2].

- Chorismate to 2,3-dihydroxybenzoate (DHB): EntC (isochorismate synthase) converts chorismate to isochorismate. EntB (isochorismatase) and EntA then convert isochorismate to the catecholate intermediate, 2,3-dihydroxybenzoate (DHB)[1][3].
- Activation and Ligation to L-Serine: EntE activates DHB by adenylation. EntF, a non-ribosomal peptide synthetase (NRPS), then attaches the activated DHB to an L-serine residue, which is held by the carrier protein EntB[2][3].
- Cyclization: Finally, three molecules of DHB-L-Serine are cyclized and trimerized by EntF to form the final cyclic trilactone structure of **enterobactin**[2][3].



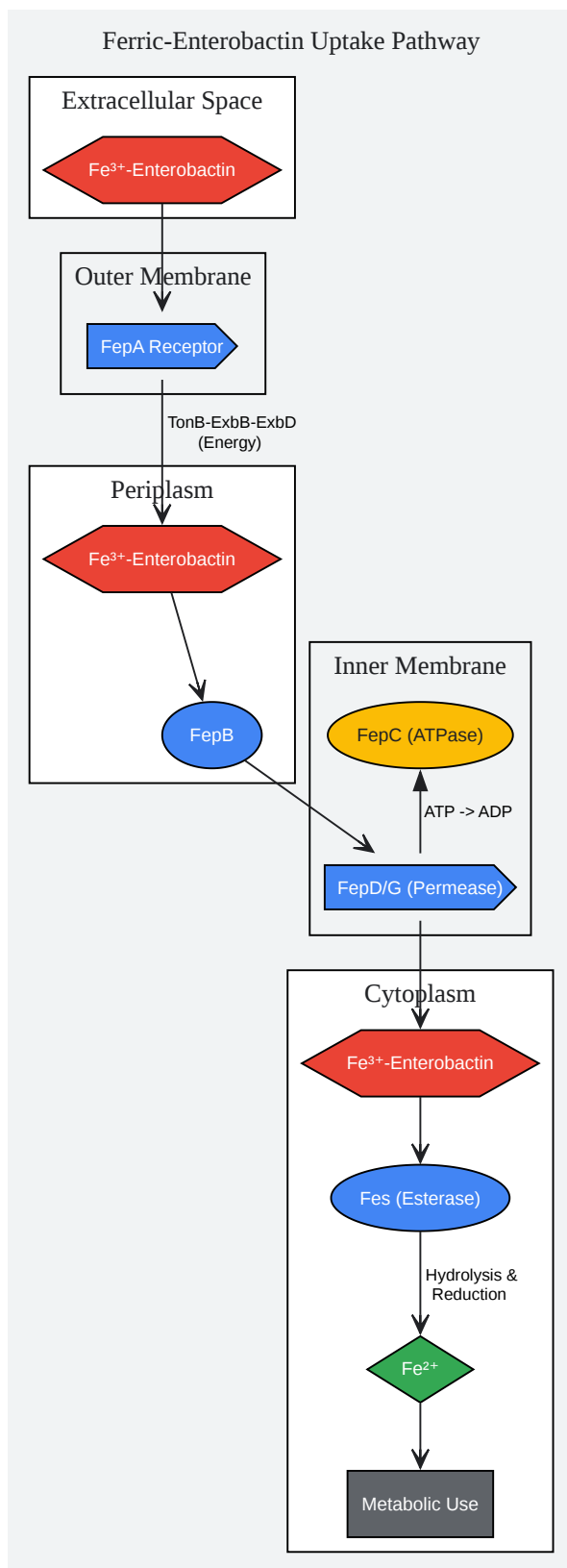
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Caption: The enzymatic pathway for **enterobactin** synthesis from chorismate.

Ferric-Enterobactin Uptake Pathway

Once **enterobactin** chelates Fe^{3+} in the extracellular space, the ferric-**enterobactin** (Fe-Ent) complex is transported into the bacterial cytoplasm via a multi-step process involving proteins in the outer membrane, periplasm, and inner membrane.

- **Outer Membrane Transport:** The Fe-Ent complex binds to the specific outer membrane receptor FepA. This transport is an active process that requires energy transduced from the inner membrane by the TonB-ExbB-ExbD complex[2][4].
- **Periplasmic Transport:** In the periplasm, the Fe-Ent complex is bound by the periplasmic binding protein FepB, which has a high specificity for the complex ($K_d = 30 \text{ nM}$)[5]. FepB then shuttles the complex to the inner membrane transporter[5].
- **Inner Membrane Transport:** The complex is transported across the inner membrane by an ATP-binding cassette (ABC) transporter composed of the permease proteins FepD and FepG, and the ATPase FepC, which provides the energy for translocation[2][5].
- **Iron Release:** In the cytoplasm, the ferric iron must be released. This is accomplished by the ferric **enterobactin** esterase (Fes), which hydrolyzes the **enterobactin** backbone. The linearization of the siderophore dramatically reduces its affinity for iron, leading to the release of Fe^{3+} , which is subsequently reduced to its biologically useful ferrous (Fe^{2+}) form[2][6][7].



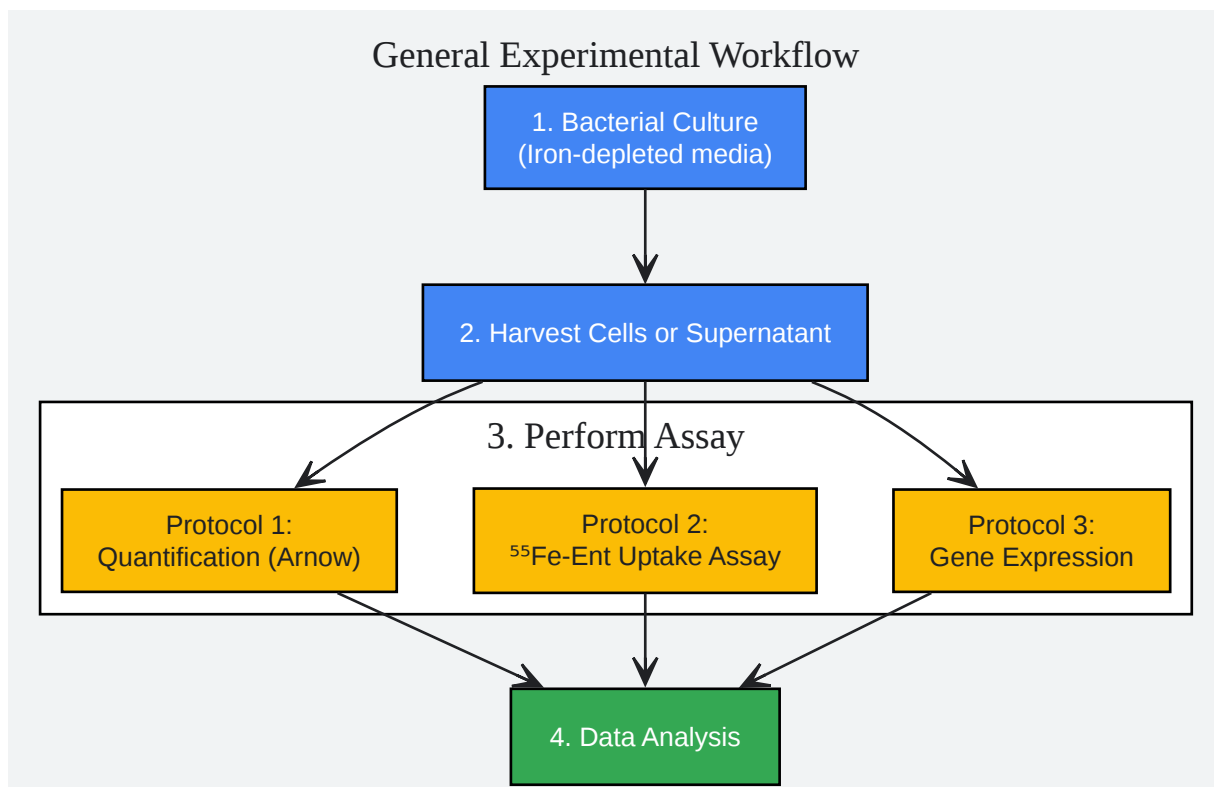
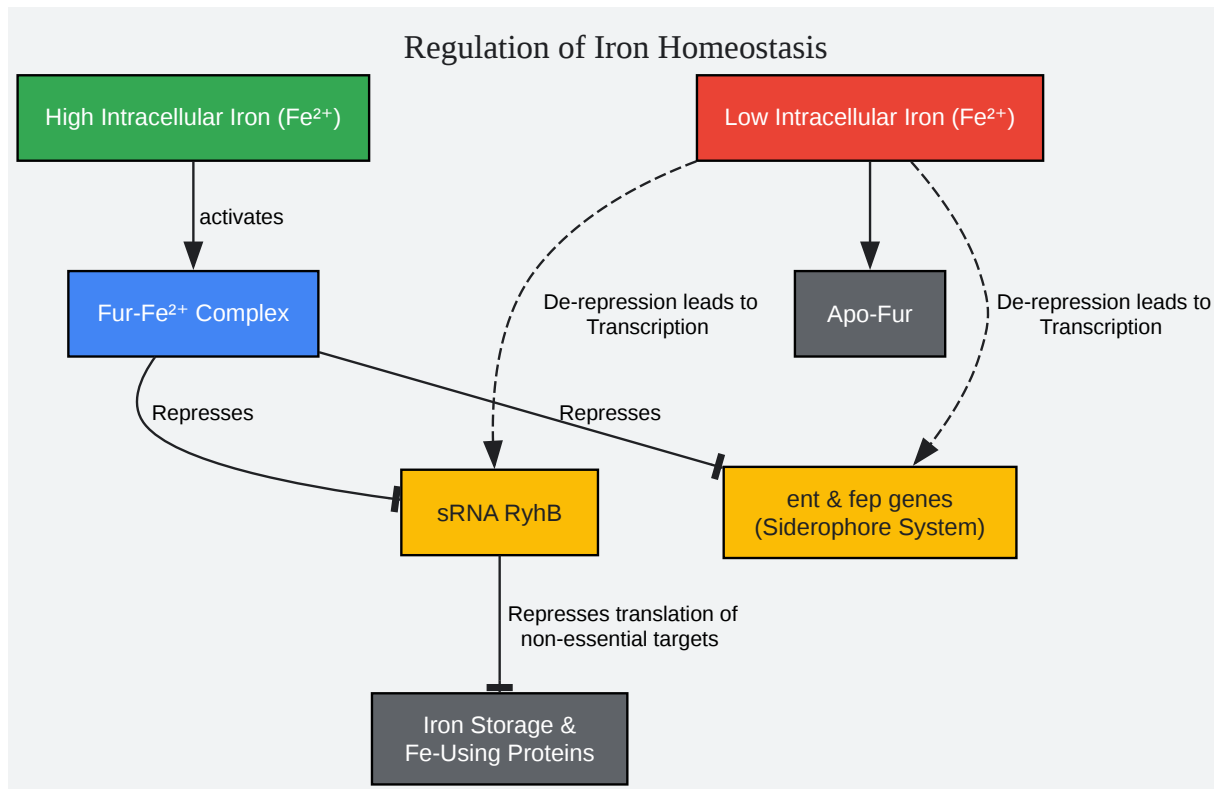
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Caption: Transport of ferric-**enterobactin** from the environment to the cytoplasm.

Regulation of Iron Homeostasis by Fur and RyhB

The expression of genes involved in **enterobactin** synthesis (ent) and uptake (fep) is tightly controlled to prevent iron overload, which is toxic to the cell. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein and a small RNA, RyhB[8][9][10].

- **High-Iron Conditions:** When intracellular iron levels are high, Fe^{2+} acts as a co-repressor, binding to the Fur protein. The Fur- Fe^{2+} complex then binds to specific DNA sequences ("Fur boxes") in the promoter regions of iron-regulated genes, including the ent and fep operons, repressing their transcription[9][11][12]. This shuts down the production and uptake of **enterobactin**.
- **Low-Iron Conditions:** Under iron starvation, Fe^{2+} dissociates from Fur. The apo-Fur protein can no longer bind DNA, leading to the de-repression of the ent and fep genes[13]. This allows the bacterium to synthesize and secrete **enterobactin** to scavenge for iron. Simultaneously, the de-repression of Fur control allows for the transcription of the small RNA RyhB. RyhB acts to conserve iron by downregulating the expression of non-essential iron-containing proteins[8][10]. It also enhances **enterobactin** production by promoting the uptake of shikimate, a key precursor[8].



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